molecular formula C17H15ClN2O2S2 B2639233 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 921797-65-1

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B2639233
CAS No.: 921797-65-1
M. Wt: 378.89
InChI Key: IWUSVHRZAMVWFB-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of thiophene, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of thiophene to obtain 5-chlorothiophene. This intermediate is then subjected to a series of reactions to introduce the thiazole and acetamide groups.

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.

    Formation of Thiazole Ring: The 5-chlorothiophene is then reacted with appropriate reagents to form the thiazole ring. This step may involve the use of sulfur and amines under controlled conditions.

    Acetamide Introduction: Finally, the thiazole derivative is reacted with acetic anhydride and an amine to introduce the acetamide group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted thiophenes, thiazoles.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, disrupting their normal function and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chlorothiophen-2-yl)-2-methoxyethan-1-amine
  • (5-chlorothiophen-2-yl)methanamine hydrochloride
  • 2-methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-10-16(11-3-5-12(22-2)6-4-11)20-17(23-10)19-15(21)9-13-7-8-14(18)24-13/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSVHRZAMVWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC=C(S2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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